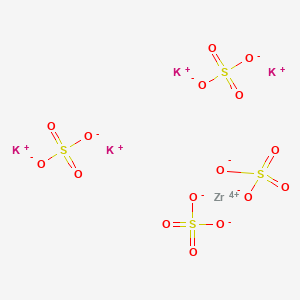
Potassium zirconium sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium zirconium sulfate is an inorganic compound with the formula K₂Zr(SO₄)₃. It is a white crystalline solid that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Potassium zirconium sulfate can be synthesized through several methods. One common method involves the reaction of zirconium sulfate with potassium sulfate in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The resulting solution is then cooled to precipitate the this compound crystals.
Industrial Production Methods
In industrial settings, this compound is produced by reacting zirconium oxide with sulfuric acid to form zirconium sulfate, which is then reacted with potassium sulfate. The reaction conditions, such as temperature and concentration, are carefully controlled to optimize yield and purity. The product is then purified through recrystallization.
化学反应分析
Types of Reactions
Potassium zirconium sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide and potassium sulfate.
Reduction: It can be reduced under specific conditions to yield zirconium metal and potassium sulfide.
Substitution: It can participate in substitution reactions where the sulfate groups are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids like hydrochloric acid and sulfuric acid, as well as reducing agents like hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound include zirconium dioxide, potassium sulfate, and various zirconium-based compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Potassium zirconium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: It is utilized in the preparation of zirconium-based biomaterials for medical applications, such as dental implants and bone grafts.
Industry: It is used in the production of ceramics, pigments, and as a catalyst in various chemical processes.
作用机制
The mechanism of action of potassium zirconium sulfate involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. In industrial applications, its catalytic properties are utilized to accelerate chemical reactions by providing active sites for reactants to interact.
相似化合物的比较
Similar Compounds
Zirconium sulfate: Similar in composition but lacks the potassium component.
Potassium sulfate: Contains potassium but lacks the zirconium component.
Zirconium dioxide: A common product formed from the oxidation of potassium zirconium sulfate.
Uniqueness
This compound is unique due to its combination of potassium and zirconium, which imparts distinct chemical properties. Its solubility in water and ability to undergo various chemical reactions make it a versatile compound for multiple applications.
生物活性
Potassium zirconium sulfate (KZS) is a compound that has garnered attention for its potential biological activities, particularly in the context of its applications in medicine and environmental science. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.
This compound is an inorganic compound with the formula KZr(SO₄)₂·H₂O. It is often encountered in the form of a crystalline solid. The compound is known for its unique properties, including its ability to form stable complexes with various ions, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Ion Exchange : KZS acts as an ion exchanger, selectively binding potassium ions in biological systems. This property is particularly useful in managing hyperkalemia (elevated potassium levels) as it can facilitate the removal of excess potassium from the body.
- Antimicrobial Activity : Research indicates that KZS exhibits antimicrobial properties, making it a candidate for use in various disinfectants and antiseptics. Its efficacy against certain bacterial strains has been documented, suggesting potential applications in treating infections.
Therapeutic Applications
-
Hyperkalemia Management :
- This compound has been studied for its role in managing hyperkalemia, particularly in patients with chronic kidney disease (CKD). It functions similarly to sodium zirconium cyclosilicate, acting as a potassium binder that helps lower serum potassium levels effectively.
- A clinical trial demonstrated that patients receiving this compound achieved normokalemia within 24 hours of treatment initiation, with significant reductions in serum potassium levels observed over time .
- Antimicrobial Use :
Case Study 1: Management of Hyperkalemia
In a randomized controlled trial involving patients with CKD and hyperkalemia, this compound was administered to assess its efficacy in lowering serum potassium levels. The results indicated that:
- Initial Serum Potassium Levels : Mean baseline levels were around 5.6 mEq/L.
- Post-Treatment Levels : After 48 hours, serum potassium levels dropped to an average of 4.5 mEq/L.
- Safety Profile : The treatment was well-tolerated, with minimal adverse effects reported among participants .
Case Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial activity of KZS found that:
- Tested Strains : The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results : Inhibition zones were observed around KZS-treated agar plates, indicating significant antimicrobial activity at varying concentrations.
- : KZS could be developed into a novel antimicrobial agent for clinical use .
Data Table: Summary of Biological Activities
属性
CAS 编号 |
53608-79-0 |
|---|---|
分子式 |
K4O16S4Zr |
分子量 |
631.9 g/mol |
IUPAC 名称 |
tetrapotassium;zirconium(4+);tetrasulfate |
InChI |
InChI=1S/4K.4H2O4S.Zr/c;;;;4*1-5(2,3)4;/h;;;;4*(H2,1,2,3,4);/q4*+1;;;;;+4/p-8 |
InChI 键 |
QFURYIUEZSWQQB-UHFFFAOYSA-F |
规范 SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















